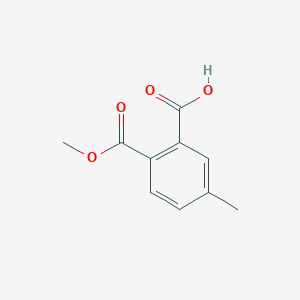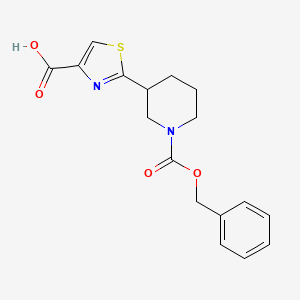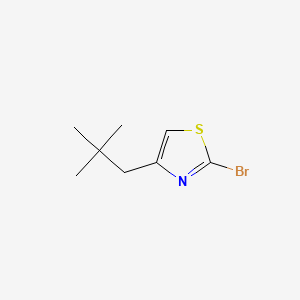
2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position and a 2,2-dimethylpropyl group at the fourth position of the thiazole ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole typically involves the bromination of 4-(2,2-dimethylpropyl)-1,3-thiazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation and reduction reactions can lead to different functionalized thiazoles.
科学研究应用
2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context of its use.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-(2,2-dimethylpropyl)pyridine
- 2-Bromo-4-(2,2-dimethylpropyl)imidazolidine
- 2-Bromo-4-(2,2-dimethylpropyl)pyrimidine
Uniqueness
2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical properties compared to similar compounds that may contain only nitrogen or other heteroatoms. This unique structure allows it to participate in specific reactions and interactions that are not possible with other compounds.
属性
分子式 |
C8H12BrNS |
|---|---|
分子量 |
234.16 g/mol |
IUPAC 名称 |
2-bromo-4-(2,2-dimethylpropyl)-1,3-thiazole |
InChI |
InChI=1S/C8H12BrNS/c1-8(2,3)4-6-5-11-7(9)10-6/h5H,4H2,1-3H3 |
InChI 键 |
KEAGHQKQFBORHE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC1=CSC(=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


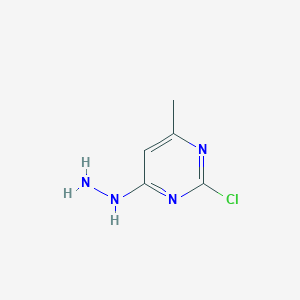
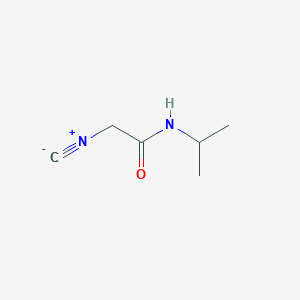
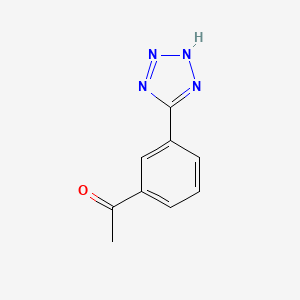
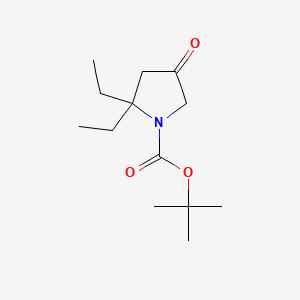
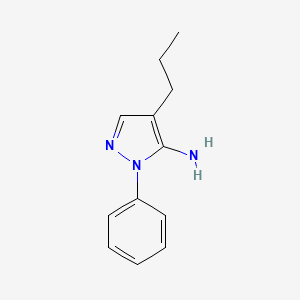
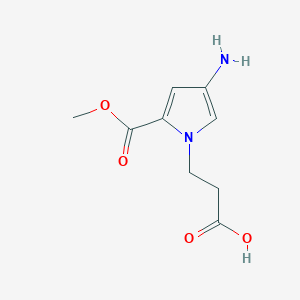
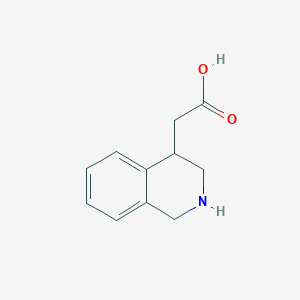

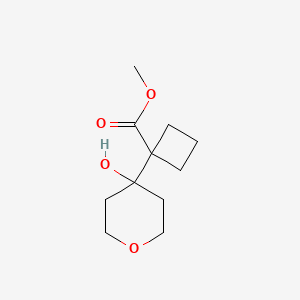
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13624661.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13624671.png)
